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molecular formula C8H6F3NO3 B8419380 4-Hydroxy-3-(trifluoromethoxy)benzamide

4-Hydroxy-3-(trifluoromethoxy)benzamide

Cat. No. B8419380
M. Wt: 221.13 g/mol
InChI Key: ICBQWLQBMZAQJW-UHFFFAOYSA-N
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Patent
US08445480B2

Procedure details

To a solution of 4-hydroxy-3-(trifluoromethoxy)benzamide (532 mg, 2.41 mmol) in dimethylformamide (3 ml) was added cyanuric chloride (223 mg, 1.21 mmol). The mixture was stirred for 25 and then water was added and the resulting solution was extracted 3 times with ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford the title compound. Mass spectrum (ESI) 202.1 (M−1).
Quantity
532 mg
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=O)=[CH:4][C:3]=1[O:11][C:12]([F:15])([F:14])[F:13].N1C(Cl)=NC(Cl)=NC=1Cl.O>CN(C)C=O>[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]#[N:8])=[CH:4][C:3]=1[O:11][C:12]([F:13])([F:14])[F:15]

Inputs

Step One
Name
Quantity
532 mg
Type
reactant
Smiles
OC1=C(C=C(C(=O)N)C=C1)OC(F)(F)F
Name
Quantity
223 mg
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 25
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C#N)C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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